molecular formula C7H15NO2 B2843339 2-Amino-3-(oxolan-2-yl)propan-1-ol CAS No. 1342449-21-1

2-Amino-3-(oxolan-2-yl)propan-1-ol

Cat. No.: B2843339
CAS No.: 1342449-21-1
M. Wt: 145.202
InChI Key: IDTLYLVWFUNUFQ-UHFFFAOYSA-N
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Description

2-Amino-3-(oxolan-2-yl)propan-1-ol is a chemical compound with the molecular formula C7H13NO2. It is a derivative of oxolane (tetrahydrofuran) and contains an amino group and a hydroxyl group attached to the carbon chain. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(oxolan-2-yl)propan-1-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with oxolane and an appropriate amino acid precursor.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

  • Purification: The product is then purified through techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(oxolan-2-yl)propan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form an amine oxide.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The hydroxyl group can participate in substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and strong acids can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Amines

  • Substitution: Alkylated derivatives

Scientific Research Applications

2-Amino-3-(oxolan-2-yl)propan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

2-Amino-3-(oxolan-2-yl)propan-1-ol is similar to other compounds such as 2-Amino-3-(oxolan-3-yl)propan-1-ol and 2-Amino-2-(oxolan-3-yl)acetic acid. its unique structure, particularly the position of the amino and hydroxyl groups, sets it apart. These differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Amino-3-(oxolan-3-yl)propan-1-ol

  • 2-Amino-2-(oxolan-3-yl)acetic acid

Properties

IUPAC Name

2-amino-3-(oxolan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-6(5-9)4-7-2-1-3-10-7/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTLYLVWFUNUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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